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Compound of Interest

Compound Name:
Kaempferol-7-O-alpha-L-

rhamnoside

Cat. No.: B124050 Get Quote

Disclaimer: This guide is intended for researchers, scientists, and drug development

professionals. The data presented is based on preclinical studies, and to date, no registered

clinical trials for Kaempferol-7-O-alpha-L-rhamnoside (Afzelin) in humans have been

identified.

Kaempferol-7-O-alpha-L-rhamnoside, a flavonoid also known as Afzelin, is a natural

glycoside found in numerous plants.[1][2] It has garnered significant scientific interest for its

diverse biological activities, including anti-inflammatory, antioxidant, anti-cancer, and

neuroprotective properties.[1][3][4] This guide provides a comparative overview of its preclinical

data alongside its aglycone, Kaempferol, and its isomer, α-rhamnoisorobin (Kaempferol-7-O-α-

L-rhamnopyranoside), to objectively assess its potential.

Comparative Biological Activity
The biological efficacy of flavonoid glycosides can differ significantly from their aglycone

counterparts due to variations in cell uptake and metabolism. Preclinical data suggests that the

position and presence of the rhamnose sugar moiety on the kaempferol backbone are critical

determinants of biological activity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b124050?utm_src=pdf-interest
https://www.benchchem.com/product/b124050?utm_src=pdf-body
https://www.benchchem.com/product/b124050?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11206995/
https://www.archivesofmedicalscience.com/pdf-136283-71950?filename=A%20pre_clinical%20trial.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11206995/
https://www.medchemexpress.com/afzelin.html
https://cymitquimica.com/cas/482-39-3/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Biological Activity Key Findings Cell/Animal Model

Afzelin (Kaempferol-3-

O-rhamnoside)
Anti-inflammatory

Inhibited NO

production with an

IC50 of 42.8 µg/mL.

Down-regulated the

production of pro-

inflammatory

cytokines TNF-α and

IL-6. Suppressed

particulate matter-

induced inflammation

in human

keratinocytes by

inhibiting ROS

generation and p38

MAPK activation.

Murine macrophages,

Human keratinocytes

(HaCaT)

Afzelin (Kaempferol-3-

O-rhamnoside)
Anti-cancer

Exhibited low cell

viability against

various human lung

cancer cell lines (PC-

14, LC-2/ad, HLC-1)

without cytotoxicity to

normal cells. Caused

a significant decrease

in prostate cancer cell

proliferation at a

concentration of 1

µg/mL.

Human lung

adenocarcinoma cell

lines, Prostate cancer

cell lines (LNCaP, PC-

3)

α-rhamnoisorobin

(Kaempferol-7-O-

rhamnoside)

Anti-inflammatory

Showed stronger

inhibition of NO

production and NF-

κB-mediated

luciferase activity

compared to Afzelin.

Murine macrophages

(RAW 264.7)
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α-rhamnoisorobin

(Kaempferol-7-O-

rhamnoside)

Cardioprotective

Protected H9c2

cardiomyocytes

against H2O2-induced

damage and

upregulated the

mRNA expression of

AMPKα1. Induces

endothelium-

dependent

vasorelaxation via the

NO-cGMP-PKG

pathway.

H9c2 cardiomyocytes,

Rat thoracic aorta

Kaempferol

(Aglycone)
Anti-inflammatory

Demonstrated the

highest inhibitory

activity on nitric oxide

(NO) production and

melanogenesis

compared to its

rhamnoside forms.

Murine macrophages

(RAW 264.7), B16F10

melanoma cells

Kaempferol

(Aglycone)

Immune Checkpoint

Inhibition

Significantly inhibited

the PD-1/PD-L1

interaction in

competitive ELISA

assays.

In vitro biochemical

and cellular assays

Key Insight: Studies consistently show that the aglycone Kaempferol often exhibits more potent

activity in in vitro assays, such as inhibiting nitric oxide production. This suggests that the sugar

moiety can hinder direct interaction with molecular targets. However, glycosylation can improve

bioavailability and other pharmacokinetic properties in vivo, an area requiring further

investigation. Among the glycosides, α-rhamnoisorobin (7-O-rhamnoside) appears more potent

than Afzelin (3-O-rhamnoside) in specific anti-inflammatory assays.

Experimental Protocols
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Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of key experimental protocols used to evaluate the bioactivities of Kaempferol-
7-O-alpha-L-rhamnoside and its comparators.

Anti-Inflammatory Activity Assessment (Nitric Oxide
Inhibition)

Objective: To quantify the inhibition of nitric oxide (NO) production in lipopolysaccharide

(LPS)-stimulated macrophages.

Cell Line: Murine macrophage cell line RAW 264.7.

Methodology:

Cells are seeded in 96-well plates and pre-treated with various concentrations of the test

compounds (e.g., Afzelin, Kaempferol) for 1 hour.

Inflammation is induced by adding LPS (1 µg/mL) to the wells.

After a 24-hour incubation period, the supernatant is collected.

NO production is measured by quantifying the accumulation of nitrite in the supernatant

using the Griess reagent.

The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated

relative to LPS-treated control cells.

Reference: This is a standard method adapted from studies evaluating the anti-inflammatory

effects of flavonoids.

Cytotoxicity and Anti-Cancer Assessment (MTT Assay)
Objective: To determine the effect of a compound on the viability and proliferation of cancer

cells.

Cell Lines: Human lung adenocarcinoma (PC-14, HLC-1) and normal lung cell lines.

Methodology:
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Cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are then treated with various concentrations of Afzelin for a specified period

(e.g., 24-48 hours).

After treatment, the medium is replaced with a fresh medium containing 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

The plates are incubated for 4 hours to allow for the formation of formazan crystals by

metabolically active cells.

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

The absorbance is measured at 570 nm. Cell viability is expressed as a percentage

relative to untreated control cells.

Reference: This protocol was used in the pre-clinical evaluation of Afzelin's anti-cancer

properties.

Signaling Pathways and Experimental Visualizations
Understanding the mechanism of action is fundamental in drug development. Afzelin has been

shown to modulate key signaling pathways involved in inflammation and oxidative stress.

Inhibition of the LPS-Induced Inflammatory Pathway
Afzelin exerts its anti-inflammatory effects by interfering with the Toll-like receptor 4 (TLR4)

signaling cascade, which is activated by LPS. This leads to the suppression of downstream

pathways like NF-κB and p38 MAPK, ultimately reducing the expression of pro-inflammatory

cytokines.
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Caption: Afzelin's inhibition of the LPS-induced pro-inflammatory signaling cascade.

Workflow for Evaluating Cardioprotective Effects
The cardioprotective potential of Kaempferol-7-O-rhamnoside (α-rhamnoisorobin) was

assessed by measuring its ability to protect cardiomyocytes from oxidative stress-induced

injury.
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1. Culture H9c2
Cardiomyocytes

2. Pre-treat with
Kaempferol-7-O-rhamnoside

(100-500 µM)

3. Induce Oxidative Stress
(H₂O₂)

4. Measure Cell Viability
(e.g., MTT Assay)

5. Assess Upregulation of
Cardioprotective Genes

(e.g., AMPKα1 via qPCR)
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Caption: Experimental workflow for assessing the cardioprotective effects of α-rhamnoisorobin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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